molecular formula C35H38O7 B1249114 artoindonesianin A

artoindonesianin A

Cat. No. B1249114
M. Wt: 570.7 g/mol
InChI Key: QBDLPAZRIQKEQK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artoindonesianin A is a member of pyranoxanthones.

Scientific Research Applications

Cytotoxic Activity

Artoindonesianin A, along with its variant artoindonesianin B, has been identified as a prenylated flavone with cytotoxic activity against murine leukemia (P-388) cells. These compounds were isolated from the root of Artocarpus champeden and have shown promising results in cancer research due to their ability to inhibit the growth of leukemia cells (Hakim et al., 1999).

Neuroprotective Effects

Artoindonesianin A has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. A study exploring the effects of a related compound, artoindonesianin O, from mulberry, on rat neurons, indicated that it could protect against neurotoxicity induced by various agents and is beneficial to synaptic plasticity. This suggests potential applications in neuroprotection and Alzheimer’s disease (Qiao et al., 2015).

Antimalarial Activity

Another significant application of artoindonesianin A and its derivatives is in the field of antimalarial research. Compounds extracted from Artocarpus champeden, including prenylated flavones like artoindonesianin A, have shown inhibitory activity against the growth of Plasmodium falciparum, the parasite responsible for malaria (Widyawaruyanti et al., 2007).

properties

Product Name

artoindonesianin A

Molecular Formula

C35H38O7

Molecular Weight

570.7 g/mol

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,7,19-trioxahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(24),2(15),4(13),5,9,11,20,22-octaen-14-one

InChI

InChI=1S/C35H38O7/c1-17(2)9-8-10-18(3)11-12-20-30-19(13-14-34(4,5)41-30)28(38)27-29(39)21-15-22-25-26(32(21)40-31(20)27)23(36)16-24(37)33(25)42-35(22,6)7/h9,11,13-14,16,22,36-38H,8,10,12,15H2,1-7H3/b18-11+

InChI Key

QBDLPAZRIQKEQK-WOJGMQOQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C=CC(O2)(C)C)C)C

synonyms

artoindonesianin A
artoindonesianin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
artoindonesianin A
Reactant of Route 2
artoindonesianin A
Reactant of Route 3
artoindonesianin A
Reactant of Route 4
artoindonesianin A
Reactant of Route 5
artoindonesianin A
Reactant of Route 6
artoindonesianin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.